4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Description
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H11N3O2S2 and its molecular weight is 221.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .
Mode of Action
This compound interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP within the cell . The elevated cAMP levels then modulate the production of pro-inflammatory mediators at the level of mRNA expression .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the cAMP-PKA pathway . This pathway plays a key role in the regulation of many biological responses in humans, including inflammation, apoptosis, and lipid metabolism . The increased cAMP levels lead to the activation of protein kinase A (PKA), which then modulates the function of various proteins through phosphorylation .
Result of Action
The action of this compound results in the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types . This leads to a reduction in complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
Future studies should aim to elucidate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol at different dosages in animal models have not been studied .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWIQFOAPAHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.